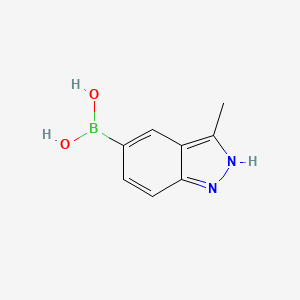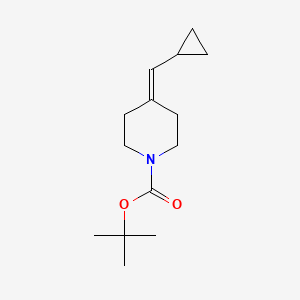
Tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate is an organic compound with the molecular formula C14H23NO2 It is a piperidine derivative featuring a tert-butyl ester group and a cyclopropylmethylene substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Cyclopropylmethylene Group: The cyclopropylmethylene group is introduced via a reaction with cyclopropylmethyl bromide in the presence of a base such as sodium hydride.
Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclopropylmethylene group to a cyclopropylmethyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropylmethylene group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclopropylmethyl derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
科学研究应用
Tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various biological pathways and targets.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism of action of tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropylmethylene group can interact with enzymes and receptors, modulating their activity. The piperidine ring can also engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
Tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate: Similar structure but with a cyclopropylmethyl group instead of a cyclopropylmethylene group.
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Contains a hydroxymethylphenyl group, used as a linker in targeted protein degradation.
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: Features a bromomethyl group, used in various substitution reactions.
Uniqueness
Tert-butyl 4-(cyclopropylmethylene)piperidine-1-carboxylate is unique due to its cyclopropylmethylene group, which imparts distinct reactivity and biological activity compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and development.
属性
IUPAC Name |
tert-butyl 4-(cyclopropylmethylidene)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-14(2,3)17-13(16)15-8-6-12(7-9-15)10-11-4-5-11/h10-11H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDYDVQPHSWODG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC2CC2)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678352 |
Source


|
| Record name | tert-Butyl 4-(cyclopropylmethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241725-69-8 |
Source


|
| Record name | tert-Butyl 4-(cyclopropylmethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
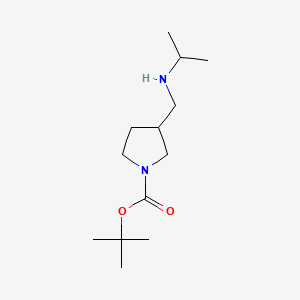
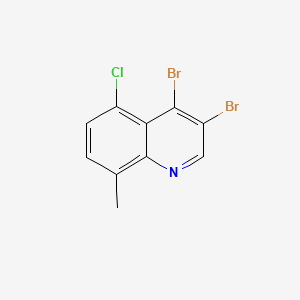
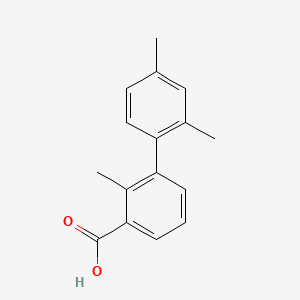
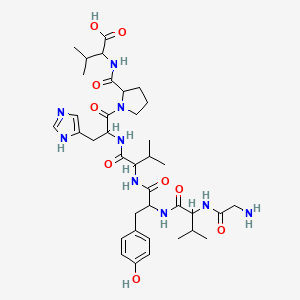
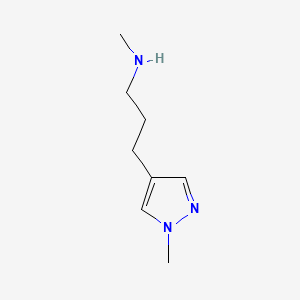
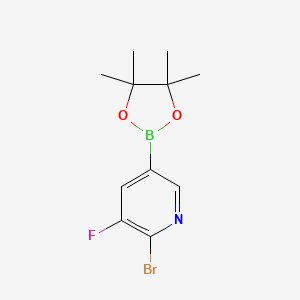
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide](/img/structure/B593835.png)
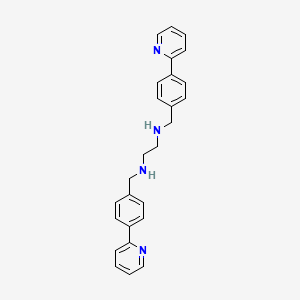
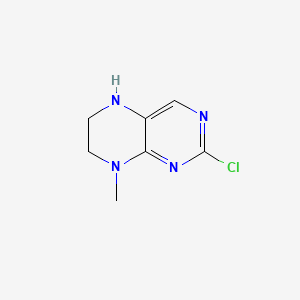
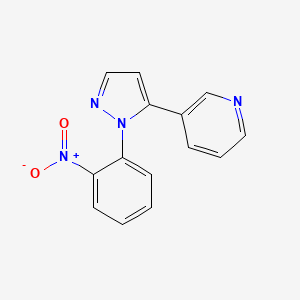
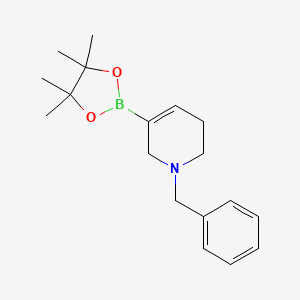
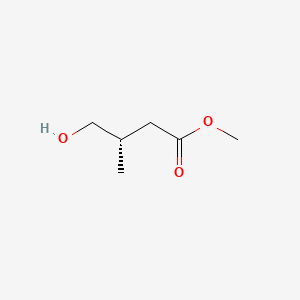
-methanone](/img/structure/B593844.png)
